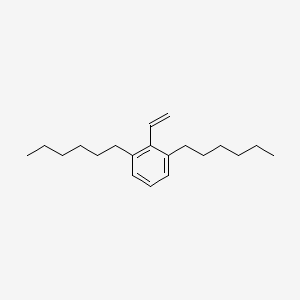
Benzene, 2-ethenyl-1,3-dihexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-ethenyl-1,3-dihexyl- is an organic compound with the molecular formula C20H32. It is a derivative of benzene, where two hydrogen atoms are replaced by ethenyl and dihexyl groups. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 2-ethenyl-1,3-dihexyl- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. The reaction can be carried out using aluminum chloride (AlCl3) as a catalyst. The general reaction scheme is as follows:
Alkylation: Benzene reacts with hexyl chloride in the presence of AlCl3 to form 1,3-dihexylbenzene.
Vinylation: The 1,3-dihexylbenzene is then subjected to a vinylation reaction using acetylene in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods
Industrial production of benzene derivatives often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2-ethenyl-1,3-dihexyl- undergoes several types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of hexanoic acid or hexanal.
Reduction: Formation of 2-ethyl-1,3-dihexylbenzene.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of benzene, 2-ethenyl-1,3-dihexyl-.
Applications De Recherche Scientifique
Benzene, 2-ethenyl-1,3-dihexyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of benzene, 2-ethenyl-1,3-dihexyl- involves its interaction with molecular targets through its aromatic ring and functional groups. The ethenyl group can participate in π-π interactions with other aromatic systems, while the dihexyl groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 2-ethenyl-1,3-dimethyl-: Similar structure but with methyl groups instead of hexyl groups.
Benzene, 1-ethenyl-3-ethyl-: Contains an ethyl group instead of hexyl groups.
Styrene: Contains a single ethenyl group attached to benzene.
Uniqueness
Benzene, 2-ethenyl-1,3-dihexyl- is unique due to the presence of long alkyl chains (hexyl groups) which impart distinct hydrophobic properties and influence its chemical reactivity and interactions. This makes it different from other benzene derivatives with shorter alkyl chains or different substituents.
Propriétés
Numéro CAS |
214552-91-7 |
|---|---|
Formule moléculaire |
C20H32 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
2-ethenyl-1,3-dihexylbenzene |
InChI |
InChI=1S/C20H32/c1-4-7-9-11-14-18-16-13-17-19(20(18)6-3)15-12-10-8-5-2/h6,13,16-17H,3-5,7-12,14-15H2,1-2H3 |
Clé InChI |
MBDPPFAYHMZYHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C(=CC=C1)CCCCCC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



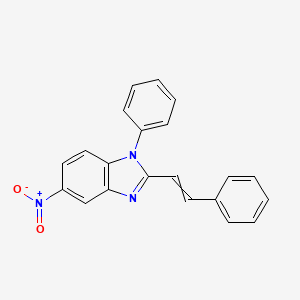
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
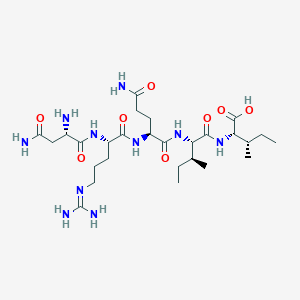


![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
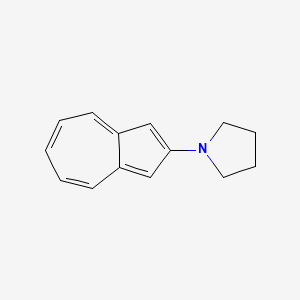
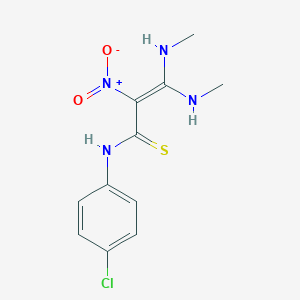
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)
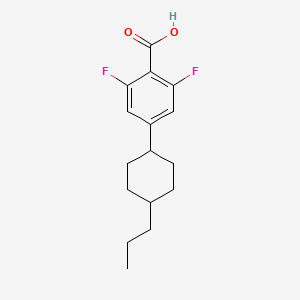
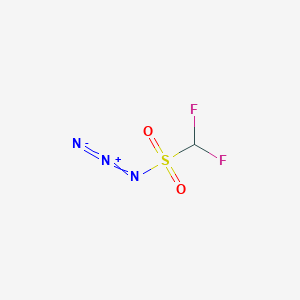
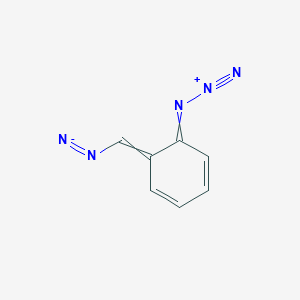
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
